3-Amino-6-chloropyridazin-4-ol
Description
3-Amino-6-chloropyridazin-4-ol is a pyridazine derivative characterized by amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents at positions 3, 4, and 6, respectively. Its molecular formula is C₄H₄ClN₃O, with a molecular weight of 145.55 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical research due to its heterocyclic structure, which enables diverse chemical modifications and biological interactions. The positions of its substituents influence its electronic properties, solubility, and reactivity, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
3-amino-6-chloro-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2(9)4(6)8-7-3/h1H,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCGNGRWOTGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361947-75-2 | |
| Record name | 3-amino-6-chloropyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-6-chloropyridazin-4-ol involves the reaction of 3,6-dichloropyridazine with ammonia. The reaction typically takes place in a suitable solvent at temperatures ranging from 30°C to 180°C. The reaction conditions can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amino and hydroxyl groups can engage in condensation reactions with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar solvents and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Amino-6-chloropyridazin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Research: It is employed in studies investigating the biological activity of pyridazine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the pyridazine ring play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The biological and chemical properties of pyridazine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 3-amino-6-chloropyridazin-4-ol and its analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic and Solubility Properties
- This compound: The hydroxyl group at position 4 enhances hydrogen-bonding capacity, improving water solubility compared to analogs with non-polar substituents (e.g., 6-Chloro-N,N-dimethylpyridazin-3-amine) .
- 5-Amino-4-chloropyridazin-3(2H)-one: The ketone group at position 3 reduces solubility but increases stability under acidic conditions, making it suitable for environmental degradation studies as a herbicide metabolite .
Pharmacological and Agrochemical Relevance
- Dimethylamino Analogs: The lipophilic nature of 6-Chloro-N,N-dimethylpyridazin-3-amine favors its use in agrochemicals, where membrane permeability is critical for pest control .
- Ketone vs. Hydroxyl Groups: While 5-Amino-4-chloropyridazin-3(2H)-one is a herbicide metabolite, the hydroxyl group in this compound may confer antioxidant or metal-chelating properties, relevant in medicinal chemistry .
Crystallographic and Structural Insights
Crystallographic data from pyridazine derivatives (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one) reveal that substituent positioning significantly affects molecular packing and intermolecular interactions, such as π-π stacking and hydrogen-bonding networks . These structural features are critical for optimizing drug-receptor binding or material stability.
Biological Activity
3-Amino-6-chloropyridazin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C4H4ClN3O. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections explore its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features:
- An amino group at the third position
- A hydroxyl group at the fourth position
- A chlorine atom at the sixth position of the pyridazine ring
This unique arrangement of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The amino and hydroxyl groups facilitate binding to these targets, modulating their activity. Research indicates that compounds similar to this pyridazine derivative exhibit activity against certain pathogens and cancer cells, suggesting potential therapeutic roles.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Anticancer Activity
Research indicates that this compound may have anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The exact mechanism by which it exerts these effects is still under investigation but may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study evaluated the compound's efficacy against common bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
- Anticancer Research : In a series of experiments involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-6-chloropyridazine | Lacks hydroxyl group | Moderate antimicrobial activity |
| 3-Amino-4-bromo-6-chloropyridazine | Bromine instead of hydroxyl | Limited anticancer properties |
| 6-Chloro-4-methylpyridazin-3-amino | Methyl group instead of amino | Weak antimicrobial effects |
This table highlights how the presence of both amino and hydroxyl groups in this compound enhances its biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
